![molecular formula C18H22N2O2S2 B2503925 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea CAS No. 2415564-33-7](/img/structure/B2503925.png)
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea, also known as HDU-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea is not fully understood, but it has been proposed that it exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development as a chemotherapeutic agent. In addition to its anticancer activity, this compound has also been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea is its ease of synthesis and high yield. It is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea. One area of interest is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its efficacy and minimize its toxicity. Another area of interest is the development of functional materials based on this compound, such as metal-organic frameworks for gas storage and separation. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
Synthesis Methods
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea involves the reaction of 6-mercaptohexan-1-ol and naphthalen-1-ylmethyl isocyanate in the presence of a base. The resulting product is then treated with urea to obtain this compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, this compound has been shown to exhibit potent anticancer activity and has been investigated as a potential chemotherapeutic agent. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c21-17(20-11-18(22)12-23-8-9-24-13-18)19-10-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLGIYUJYFYZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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